molecular formula C17H13NO3 B5332626 methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate

methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate

Cat. No.: B5332626
M. Wt: 279.29 g/mol
InChI Key: VCMPDXWJZJHPNK-UHFFFAOYSA-N
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Description

Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate ester linked to an amide group, which is further connected to a phenyl group through a propynoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Linkage: The initial step involves the reaction of 3-phenyl-2-propynoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. This reaction forms the amide linkage.

    Esterification: The resulting amide is then subjected to esterification using methanol and an acid catalyst like sulfuric acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The propynoyl group may also participate in covalent bonding with target molecules, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3-phenyl-2-propynoyl)amino]benzoate
  • Ethyl 3-[(3-phenyl-2-propynoyl)amino]benzoate
  • Methyl 3-[(3-phenyl-2-propynoyl)amino]phenylacetate

Uniqueness

Methyl 3-[(3-phenyl-2-propynoyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the propynoyl group linked to both the phenyl and benzoate moieties provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

methyl 3-(3-phenylprop-2-ynoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)14-8-5-9-15(12-14)18-16(19)11-10-13-6-3-2-4-7-13/h2-9,12H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMPDXWJZJHPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C#CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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